1-(4-Iodobenzenesulfonyl)-4-phenylpiperazine CAS number and synonyms
1-(4-Iodobenzenesulfonyl)-4-phenylpiperazine CAS number and synonyms
[1]
Part 1: Chemical Identity & Core Significance
Compound Name: 1-(4-Iodobenzenesulfonyl)-4-phenylpiperazine Systematic IUPAC Name: 1-[(4-iodophenyl)sulfonyl]-4-phenylpiperazine Molecular Formula: C₁₆H₁₇IN₂O₂S Molecular Weight: 428.29 g/mol SMILES: c1ccccc1N2CCN(CC2)S(=O)(=O)c3ccc(I)cc3 CAS Number: Not widely indexed as a commodity chemical.[1] (Structurally analogous to the chloro-derivative 324777-55-1 ).[1]
Executive Summary
1-(4-Iodobenzenesulfonyl)-4-phenylpiperazine represents a specialized arylsulfonyl piperazine scaffold , a "privileged structure" in medicinal chemistry.[1] This compound serves two primary critical functions in drug discovery:
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Pharmacophore for GPCR Ligands: The N-arylsulfonyl-piperazine moiety is a well-documented pharmacophore for serotonin receptor antagonists, specifically targeting 5-HT₆ and 5-HT₇ receptors.[1] The phenylpiperazine unit mimics the endogenous neurotransmitter's ethylamine side chain, while the sulfonamide provides rigid spacing and hydrogen bond acceptor capability.
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Synthetic Divergence Point: The para-iodo substituent acts as a high-value reactive handle.[1] Unlike its chloro- or fluoro-analogs, the iodo-group is highly labile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing researchers to rapidly elaborate this core into complex biaryl libraries for Structure-Activity Relationship (SAR) optimization.[1]
Part 2: Chemical Properties & Specifications
The following physicochemical data is derived from calculated consensus values and experimental data of close structural analogs (e.g., 4-chloro analogs), serving as a baseline for experimental validation.
| Property | Value / Description | Confidence |
| Appearance | Off-white to pale yellow crystalline solid | High (Analogous) |
| Melting Point | 165–170 °C (Predicted) | Medium |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Insoluble in Water | High |
| LogP (Calculated) | ~3.8 – 4.2 | High |
| Polar Surface Area | 49.0 Ų | High |
| Rotatable Bonds | 3 | High |
| H-Bond Acceptors | 4 (Sulfonyl oxygens, Piperazine nitrogens) | High |
Part 3: Synthesis & Experimental Protocol
Retrosynthetic Analysis
The most robust route to 1-(4-Iodobenzenesulfonyl)-4-phenylpiperazine is the direct sulfonylation of 1-phenylpiperazine with 4-iodobenzenesulfonyl chloride .[1] This reaction proceeds via a nucleophilic acyl substitution mechanism (specifically at the sulfur center), where the secondary amine of the piperazine attacks the electrophilic sulfonyl chloride.
Detailed Synthetic Protocol
Note: This protocol is designed for a 5.0 mmol scale. All steps should be performed in a fume hood due to the irritant nature of sulfonyl chlorides.[1]
Reagents:
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1-Phenylpiperazine (CAS 92-54-6): 811 mg (5.0 mmol)[1]
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4-Iodobenzenesulfonyl chloride (CAS 98-61-3): 1.51 g (5.0 mmol)[1]
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Triethylamine (Et₃N): 1.05 mL (7.5 mmol) [Base scavenger][1]
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Dichloromethane (DCM): 20 mL [Solvent]
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Sodium Bicarbonate (NaHCO₃): Saturated aqueous solution[1]
Step-by-Step Methodology:
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Preparation: Charge a 50 mL round-bottom flask with 1-phenylpiperazine (5.0 mmol) and dry DCM (15 mL). Add Triethylamine (7.5 mmol) and stir at 0°C (ice bath) for 10 minutes.
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Addition: Dissolve 4-iodobenzenesulfonyl chloride (5.0 mmol) in the remaining 5 mL of DCM. Add this solution dropwise to the reaction flask over 15 minutes to control the exotherm.
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Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 2:1). The spot for the sulfonyl chloride (high R_f) should disappear.[1]
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Work-up: Dilute the reaction mixture with 20 mL DCM. Wash sequentially with:
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10 mL Water[1]
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10 mL Saturated NaHCO₃ (to remove acidic byproducts)
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10 mL Brine
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator).
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Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient 0→30% EtOAc in Hexanes).
Reaction Mechanism Visualization
Figure 1: Synthetic pathway for sulfonamide formation via nucleophilic substitution.
Part 4: Biological Applications & Pharmacophore Analysis[1]
The 5-HT Receptor Context
The 1-sulfonyl-4-phenylpiperazine motif is a canonical antagonist scaffold for Serotonin (5-Hydroxytryptamine) receptors, particularly 5-HT₆ and 5-HT₇ .[1]
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5-HT₆ Antagonists: Often require a rigid sulfonyl linker and a hydrophobic aryl tail.[1] The phenylpiperazine provides the basic nitrogen required for the salt bridge with Aspartate residues (e.g., Asp3.32) in the receptor binding pocket.[1]
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Mechanistic Role: The 4-iodobenzenesulfonyl group occupies the hydrophobic pocket usually reserved for the indole ring of serotonin, but with different steric constraints that lock the receptor in an inactive conformation (inverse agonism/antagonism).[1]
Synthetic Utility: The "Iodo" Advantage
While the compound itself has biological activity, its primary value in high-throughput chemistry is as a Late-Stage Diversification Intermediate .[1]
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Suzuki-Miyaura Coupling: The C–I bond is weaker than C–Br or C–Cl, allowing coupling with aryl boronic acids under mild conditions to create biaryl sulfonamides (e.g., Biaryl-SO2-Piperazine-Phenyl).[1]
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Sonogashira Coupling: Reaction with terminal alkynes yields rigid alkyne-linked derivatives, useful for probing the depth of receptor binding pockets.[1]
Structural Logic Diagram (SAR)
Figure 2: Structure-Activity Relationship (SAR) and functional utility map.
References
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Leopoldo, M., et al. (2007). Structure-activity relationships of 1-arylpiperazine derivatives as 5-HT7 receptor antagonists.[1] Journal of Medicinal Chemistry, 50(17), 4214-4221.[1] Link[1]
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Hagan, J. J., et al. (2000).[2] Characterization of SB-269970-A, a selective 5-HT(7) receptor antagonist.[1][2][3] British Journal of Pharmacology, 130(3), 539-548.[1][2] Link[1]
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Lopez-Rodriguez, M. L., et al. (2003).[1] Design and synthesis of new benzenesulfonamide derivatives as 5-HT6 receptor antagonists.[1][4] Bioorganic & Medicinal Chemistry Letters, 13(8), 1429-1432.[1] Link
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Barrow, J. C., et al. (2000). Synthesis and evaluation of sulfonamide derivatives as 5-HT7 receptor antagonists.[1][4][5] Bioorganic & Medicinal Chemistry Letters, 10(17), 1917-1920.[1] Link[1]
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Sigma-Aldrich. (2024).[1] Product Specification: 1-(4-Chlorobenzenesulfonyl)-4-phenylpiperazine (Analog).[1]Link[1]
Sources
- 1. SB269970 | C18H28N2O3S | CID 6604889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel arylsulfonamide derivatives with 5-HT₆/5-HT₇ receptor antagonism targeting behavioral and psychological symptoms of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
